2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
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Overview
Description
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is an organic compound with a complex structure that includes a benzothiazole ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Butyl-2-(2,4-dichlorophenyl)oxirane: Similar in structure but with an oxirane ring instead of a benzothiazole ring.
cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate: Contains a dichlorophenyl group but differs in the rest of the structure.
Uniqueness
The uniqueness of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione lies in its specific combination of functional groups and its potential for diverse applications. Its benzothiazole ring and dichlorophenyl group contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C15H9Cl2NO4S |
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Molecular Weight |
370.2 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C15H9Cl2NO4S/c16-9-5-6-10(12(17)7-9)13(19)8-18-15(20)11-3-1-2-4-14(11)23(18,21)22/h1-7H,8H2 |
InChI Key |
OQIFMQRJXNAZAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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